N,N-diethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
This compound belongs to the benzo[cd]indole-6-sulfonamide class, characterized by a fused bicyclic indole core substituted with a sulfonamide group at position 6, an oxo group at position 2, and a thiophene-2-carbonyl moiety at position 1. The thiophene-2-carbonyl substituent introduces aromatic and electronic diversity, which may influence binding interactions in biological targets such as TNF-α .
Properties
IUPAC Name |
N,N-diethyl-2-oxo-1-(thiophene-2-carbonyl)benzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-3-21(4-2)28(25,26)17-11-10-15-18-13(17)7-5-8-14(18)19(23)22(15)20(24)16-9-6-12-27-16/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZCTVMYFCRZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer effects. This article synthesizes available research findings regarding its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with commercially available thiophene carboxylic acids and appropriate amines.
- Coupling Reactions : Techniques such as Sonogashira coupling are commonly employed to form the core structure of the compound.
- Functionalization : Further modifications are made to introduce sulfonamide and carbonyl functionalities, which are crucial for biological activity.
The final product is characterized using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as a TNF-α inhibitor . TNF-α is a crucial cytokine involved in systemic inflammation, and its dysregulation is linked to various inflammatory diseases.
- Inhibition Studies : One notable study reported that analogs of dihydrobenzo[cd]indole-6-sulfonamide exhibited IC50 values ranging from 3 μM to 14 μM against TNF-α, indicating significant inhibitory potential compared to existing compounds like EJMC-1 .
- Mechanism of Action : The mechanism involves direct binding to TNF-α, disrupting its interaction with receptors and subsequently inhibiting downstream signaling pathways such as NF-κB activation .
Anticancer Activity
The compound has also shown promise in anticancer applications, particularly through its effects on tumor cell proliferation.
- Cell Proliferation Assays : In vitro studies demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. For example, one study reported that compounds derived from this scaffold inhibited glycinamide ribonucleotide formyltransferase (GARFTase), disrupting purine biosynthesis essential for cancer cell growth .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Sulfonamide Group | Enhances solubility and bioavailability |
| Thiophene Substitution | Modulates binding affinity to target proteins |
| Carbonyl Group | Critical for interaction with biological targets |
Research indicates that modifications in these regions can lead to improved potency and selectivity against specific targets like TNF-α or cancer cell lines .
Case Studies
- Study on TNF-α Inhibition : A comprehensive evaluation of several analogs revealed that modifications in the thiophene moiety significantly enhanced binding affinity and functional inhibition of TNF-α in cellular assays .
- Antitumor Activity in Vivo : In animal models bearing human tumor xenografts, compounds structurally related to N,N-diethyl derivatives exhibited significant antitumor effects, demonstrating their potential for further development as therapeutic agents .
Scientific Research Applications
Medicinal Chemistry Applications
N,N-diethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been investigated for its potential therapeutic effects:
- Anticancer Activity : Research indicates that compounds containing the benzo[cd]indole structure may exhibit cytotoxicity against various cancer cell lines. The sulfonamide group is thought to enhance this activity by interacting with specific biological targets.
- Antimicrobial Properties : The sulfonamide derivatives have shown promise as antimicrobial agents, particularly against Gram-positive bacteria. Their mechanism often involves inhibition of folate synthesis.
Material Science Applications
In addition to medicinal uses, this compound can be utilized in material sciences:
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to act as a dopant can improve the efficiency and color purity of light-emitting devices.
Case Studies
Several studies have highlighted the effectiveness of this compound in practical applications:
-
Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
"The synthesized compounds showed significant anticancer activity with low toxicity towards normal cells" .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing that the compound inhibited bacterial growth effectively at low concentrations.
Comparison with Similar Compounds
Core Modifications: Benzo[cd]indole Derivatives
The benzo[cd]indole scaffold is shared across multiple analogs, but substitutions at positions 1, 2, and 6 dictate pharmacological and physicochemical properties:
Key Observations :
Sulfonamide Group Variations
Sulfonamide substituents critically influence solubility and target interactions:
Q & A
Q. Table 1: Structural Analogues and Activity Trends
| Compound | Substituent | Activity (IC50) | Source |
|---|---|---|---|
| N,N-Diethyl derivative | -N(Et)2 | 0.8 μM | Hypothetical |
| N-Phenyl derivative | -NPh2 | 2.3 μM | |
| N-Methyl derivative | -NMe2 | 5.1 μM |
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., kinases). The thiophene carbonyl may form hydrogen bonds with active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonamide-enzyme complex. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Modeling : Correlate electronic parameters (HOMO/LUMO) with inhibitory activity. For example, higher electron density on the sulfonamide group enhances binding .
Advanced: How to analyze regioselectivity in benzo[cd]indole functionalization?
Methodological Answer:
- Theoretical Analysis : Use DFT calculations (Gaussian 09) to compare activation energies for functionalization at C-6 vs. C-7. The sulfonamide group at C-6 is favored due to lower steric hindrance .
- Experimental Validation : Synthesize regioisomers and compare NMR shifts. For example, C-6 sulfonamide shows a distinct aromatic proton pattern vs. C-8 .
Basic: What are the compound’s key structural motifs and their implications?
Methodological Answer:
- Benzo[cd]indole Core : Provides planar aromaticity for π-π stacking in protein binding .
- Thiophene-2-carbonyl : Enhances solubility and participates in dipole-dipole interactions .
- N,N-Diethyl Sulfonamide : Increases lipophilicity (logP ~2.5) for membrane permeability .
Advanced: What strategies mitigate byproduct formation during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
